molecular formula C12H14N2O2S2 B1241452 3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide

3-Ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide

Cat. No. B1241452
M. Wt: 282.4 g/mol
InChI Key: QTRKIPYBGJHAMU-UHFFFAOYSA-N
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Patent
US06355663B1

Procedure details

To 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile (0.87 g, 3.3 mmol) was added conc. sulfuric acid (11 ml) and the mixture was heated at 60° C. for 1.5 hours. The reaction solution was allowed to cool down to room temperature, ice was added and then the mixture was extracted with ethyl acetate. The organic layer was washed (with water, saturated aqueous sodium hydrogen-carbonate and saturated aqueous sodium chloride, in turn), dried (over anhydrous magnesium sulfate) and concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing solvent: chloroform/ ethyl acetate=1:0-3:1) and recrystallized from diethyl ether to afford 3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carboxamide (0.39 g, 42%) as colorless crystals.
Name
3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[CH3:13])=[C:6]([S:14][CH3:15])[S:5][C:4]=1[C:16]#[N:17])[CH3:2].S(=O)(=O)(O)[OH:19]>>[CH2:1]([C:3]1[C:7]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[CH3:13])=[C:6]([S:14][CH3:15])[S:5][C:4]=1[C:16]([NH2:17])=[O:19])[CH3:2]

Inputs

Step One
Name
3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile
Quantity
0.87 g
Type
reactant
Smiles
C(C)C1=C(SC(=C1C1=C(C=NO1)C)SC)C#N
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
ADDITION
Type
ADDITION
Details
ice was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed (with water, saturated aqueous sodium hydrogen-carbonate and saturated aqueous sodium chloride, in turn)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (developing solvent: chloroform/ ethyl acetate=1:0-3:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(SC(=C1C1=C(C=NO1)C)SC)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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